molecular formula C22H18N2O B5875361 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile

2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile

Cat. No. B5875361
M. Wt: 326.4 g/mol
InChI Key: SJPSHDHOLVMMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile, also known as MN-25, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, and is believed to interact with the same receptors in the brain as natural cannabinoids like THC.

Mechanism of Action

2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile is believed to interact with the endocannabinoid system by binding to CB1 and CB2 receptors. This binding leads to a cascade of signaling events within the cell, ultimately resulting in changes in gene expression and cellular function. The exact mechanism of action of 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile is still being studied, but it is believed to be similar to other synthetic cannabinoids.
Biochemical and Physiological Effects:
2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile can induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anti-cancer agent. 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile has also been shown to have analgesic (pain-relieving) effects in animal models, indicating that it may have potential as a pain medication.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile in scientific research is that it is a highly specific tool for studying the endocannabinoid system. Because it binds selectively to CB1 and CB2 receptors, researchers can use 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile to study the effects of activating or inhibiting these receptors without affecting other signaling pathways in the cell. One limitation of using 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile is that it is a synthetic compound, and therefore may not accurately reflect the effects of natural cannabinoids in the body.

Future Directions

There are many potential future directions for research on 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and chronic pain. Researchers may also investigate the effects of 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile on other physiological processes, such as immune function and inflammation. Additionally, further studies may be conducted to elucidate the exact mechanism of action of 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile and to develop more specific and potent analogs of the compound.

Synthesis Methods

The synthesis of 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile is a complex process that involves several steps. The starting material for the synthesis is 2-methylindole, which is reacted with 2-(1-naphthyloxy)ethyl bromide to form the intermediate product. This intermediate is then reacted with potassium cyanide to form the final product, 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile.

Scientific Research Applications

2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile has been studied extensively for its potential applications in scientific research. One area of interest is its use as a tool to study the endocannabinoid system, which plays a role in a variety of physiological processes, including pain sensation, appetite regulation, and mood. 2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indole-3-carbonitrile has been shown to bind to both CB1 and CB2 receptors, which are the primary receptors in the endocannabinoid system.

properties

IUPAC Name

2-methyl-1-(2-naphthalen-1-yloxyethyl)indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O/c1-16-20(15-23)19-10-4-5-11-21(19)24(16)13-14-25-22-12-6-8-17-7-2-3-9-18(17)22/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPSHDHOLVMMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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